![molecular formula C17H15N3O B5136578 2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide](/img/structure/B5136578.png)
2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide involves the inhibition of NAE, which leads to the accumulation of certain proteins that are essential for cell survival. This accumulation ultimately leads to the activation of the apoptotic pathway, resulting in cell death.
Biochemical and Physiological Effects:
2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects in cells. For example, this compound has been shown to induce DNA damage and cell cycle arrest, as well as inhibit angiogenesis and tumor growth. In addition, 2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to enhance the activity of certain chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, this compound has shown promising results in preclinical studies, suggesting that it may have potential as a therapeutic agent. However, one limitation of using 2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is that it may have off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. For example, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential biomarkers that could be used to predict response to therapy. In addition, studies could be conducted to evaluate the safety and efficacy of 2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide in combination with other therapeutic agents. Finally, research could be conducted to identify other potential therapeutic applications for this compound beyond cancer therapy.
Conclusion:
2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound has a well-understood mechanism of action and has been shown to have a variety of biochemical and physiological effects in cells. While there are some limitations to using 2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments, there are also several potential future directions for research on this compound. Overall, 2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide represents a promising avenue for the development of new cancer therapies.
Synthesemethoden
The synthesis of 2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide involves several steps, including the reaction of 2-methyl-4-nitroquinoline with 4-pyridinemethanol to form an intermediate, which is then converted to the final product through a series of chemical reactions. The synthesis of this compound has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have potent anticancer activity by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways in cells. This compound has been shown to induce cell death in various types of cancer cells, including leukemia, lymphoma, and solid tumors.
Eigenschaften
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-10-15(14-4-2-3-5-16(14)20-12)17(21)19-11-13-6-8-18-9-7-13/h2-10H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVKEUBNMFTBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.